molecular formula C15H12BrNO2S B8680504 4-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole

4-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No. B8680504
M. Wt: 350.2 g/mol
InChI Key: XLQHITAMOGOKLB-UHFFFAOYSA-N
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Patent
US07812017B2

Procedure details

Aq. 4M NaOH (3 mL) was added to a stirring mixture of 4-bromo-3-methyl-1H-indole (456 mg, 2.17 mmol; Intermediate 28), benzenesulfonyl chloride (306 μg, 2.39 mmol) and tetrabutylammonium hydrogen sulfate (74 mg, 0.22 mmol) in DCM (30 mL). The reaction mixture was stirred 1 h, combined with an earlier batch of this intermediate (followed this experimental and starting with 4-bromo-3-methyl-1H-indole, 100 mg, 0.48 mmol; Intermediate 28), washed twice with water, dried and concentrated. The crude product was purified by flash column chromatography (DCM/hexane 1:3). The product (650 mg, 70%) was obtained as a white solid. MS (ESI+) for C15H12BrNO2S m/z 350 (Monoisotop+H)+.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
306 μg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([CH3:13])=[CH:7][NH:8]2.[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([CH3:13])=[CH:7][N:8]2[S:20]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:22])=[O:21] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
456 mg
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C
Name
Quantity
306 μg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
74 mg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Intermediate 28), washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (DCM/hexane 1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=CN(C2=CC=C1)S(=O)(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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